S3I-201 is an amidobenzoic acid obtained by formal condensation of the carboxy group of [(4-methylbenzene-1-sulfonyl)oxy]acetic acid with the amino group of 4-amino-2-hydroxybenzoic acid. It has a role as a STAT3 inhibitor. It is a monohydroxybenzoic acid, a tosylate ester and an amidobenzoic acid.
Related Compounds
3-Hydroxy-4-(tosyloxy)butanenitrile
Compound Description: 3-Hydroxy-4-(tosyloxy)butanenitrile is a racemic compound used as a starting material in the synthesis of both (R)-GABOB and (R)-Carnitine Hydrochloride. []
(R)-GABOB ((3R)-4-Amino-3-hydroxybutanoic Acid)
Compound Description: (R)-GABOB, also known as (3R)-4-Amino-3-hydroxybutanoic acid, is a pharmaceutical compound synthesized from optically pure (3R)-3-(acetyloxy)-4-(tosyloxy)butanenitrile. []
Compound Description: (R)-Carnitine hydrochloride, also known as (2R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride, is another pharmaceutical compound synthesized from optically pure (3R)-3-(acetyloxy)-4-(tosyloxy)butanenitrile. []
5-Acetamido-2-hydroxy benzoic acid
Compound Description: 5-Acetamido-2-hydroxy benzoic acid serves as a scaffold in developing novel non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound, particularly those with increased alkyl chain length in the acetamide moiety, are investigated for their enhanced selectivity toward cyclooxygenase-2 (COX-2). []
Relevance: 5-Acetamido-2-hydroxy benzoic acid is structurally related to 2-hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid. Both share a common core structure: a benzoic acid ring substituted with a hydroxyl group at the 2-position and an acetamide group. The difference lies in the position of the acetamido group (5-position vs. 4-position) and the presence of the 2-(tosyloxy) substituent on the acetamido group in the target compound. This structural similarity suggests that 2-hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid might also exhibit anti-inflammatory properties, and modifications to the tosyloxy group could be explored to modulate its activity and selectivity towards COX enzymes. []
Compound Description: Triflusal, also known as 2-acetoxy-4-trifluoromethyl-benzoic acid, is a drug known to inhibit cyclooxygenase-2 (COX-2) activity and expression. []
Relevance: Triflusal, while possessing a similar benzoic acid core structure substituted at the 2- and 4- positions like 2-hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid, differs significantly in its substituents. Triflusal has an acetoxy group at the 2-position and a trifluoromethyl group at the 4-position. This comparison highlights the influence of different substituents on the benzoic acid core and their potential role in COX-2 enzyme interactions. []
2-Hydroxy-4-trifluoromethylbenzoic Acid (HTB)
Compound Description: HTB, or 2-hydroxy-4-trifluoromethylbenzoic acid, is the deacetylated metabolite of triflusal, exhibiting a distinct ability to inhibit COX-2 protein expression, unlike aspirin or sodium salicylate. []
Relevance: HTB shares a closer structural resemblance to 2-hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid compared to triflusal, as both compounds have a hydroxyl group at the 2-position of the benzoic acid ring. The difference lies in the 4-position substituent - a trifluoromethyl group in HTB and a 2-(tosyloxy)acetamido group in the target compound. This structural comparison, in conjunction with HTB's ability to inhibit COX-2 expression, suggests that the target compound might possess similar properties, potentially modulated by the 2-(tosyloxy)acetamido group. []
Synthesis Analysis
The synthesis of S3I-201 involves several steps that typically include the following:
Starting Materials: The synthesis begins with commercially available precursors, often involving aromatic compounds that can be modified through various organic reactions.
Reactions: Key reactions may include nucleophilic substitutions, coupling reactions, and functional group modifications to construct the core structure of S3I-201. For instance, the introduction of alkyl or aryl groups may be achieved through palladium-catalyzed cross-coupling methods.
Purification: The final product is usually purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for biological testing.
Detailed synthetic routes can vary based on the specific analogs being developed, but the general approach remains consistent across studies.
Molecular Structure Analysis
S3I-201 possesses a complex molecular structure characterized by:
Molecular Formula: C₁₃H₁₃N₃O₄S
Molecular Weight: Approximately 305.32 g/mol
Structural Features: The compound includes a sulfonamide group, which is critical for its interaction with nucleophiles within the cellular environment. The presence of a benzene ring contributes to its lipophilicity and ability to penetrate cellular membranes.
The molecular structure facilitates its binding to the SH2 domain of STAT3, disrupting the dimerization necessary for its transcriptional activity.
Chemical Reactions Analysis
S3I-201 participates in several notable chemical reactions:
Alkylation Reactions: It acts as a non-selective alkylating agent, primarily interacting with thiol groups in proteins through an SN2 mechanism. This leads to covalent modifications of cysteine residues in STAT3 and potentially other proteins within the cell.
Reactivity with Glutathione: The compound reacts rapidly with glutathione, exhibiting first-order kinetics with respect to glutathione concentration. This reaction is indicative of its potential rapid clearance from biological systems, which poses challenges for therapeutic efficacy.
Modification Sites: Studies have identified multiple sites on STAT3 that are modified by S3I-201, suggesting that while it effectively inhibits STAT3, it may also affect other cellular targets due to its broad reactivity.
Mechanism of Action
The mechanism by which S3I-201 exerts its effects involves:
Binding to STAT3: S3I-201 binds specifically to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus where it activates transcription of target genes involved in cell proliferation and survival.
Disruption of Protein Complexes: By inhibiting STAT3 dimerization, S3I-201 disrupts the formation of critical protein complexes necessary for oncogenic signaling pathways.
Induction of Apoptosis: The inhibition of STAT3 leads to decreased expression of anti-apoptotic proteins (like Bcl-2) and increased pro-apoptotic signals (such as Bax), promoting cancer cell death.
Physical and Chemical Properties Analysis
S3I-201 exhibits several important physical and chemical properties:
Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
Stability: The compound's stability can be influenced by pH and temperature; it tends to degrade under extreme conditions.
Melting Point: Specific melting point data may vary but generally falls within a range typical for small organic molecules.
These properties are crucial for determining formulation strategies for drug delivery systems aimed at enhancing the bioavailability and efficacy of S3I-201 in clinical settings.
Applications
S3I-201 has significant potential applications in cancer therapy:
Cancer Treatment: Its primary application lies in targeting various cancers characterized by aberrant STAT3 activation, including breast cancer, gastric cancer, and liver fibrosis-related malignancies.
Research Tool: Beyond therapeutic use, S3I-201 serves as a valuable tool for researchers studying the role of STAT3 in cellular processes and cancer biology.
Nanoformulations: Recent studies have explored using exosomes as carriers for S3I-201 to enhance delivery and efficacy against tumors, demonstrating improved therapeutic outcomes compared to traditional formulations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
RXP 407 is a selective inhibitor of the N-domain of angiotensin I-converting enzyme, which blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis.
RXP470, also known as RXP470.1, is a potent and selective MMP-12 inhibitor (Ki 0.24 nM) and 3D structure 4GQL. It was reported to reduce atherosclerotic plaque development in apolipoprotein E-knockout mice.